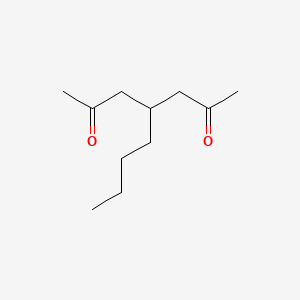
4-Butylheptane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylheptane-2,6-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is part of the larger class of β-diketones, which are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Butylheptane-2,6-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction between butyl acetate and heptanone under basic conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods such as catalytic processes. These methods often utilize metal catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylheptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The α-hydrogens of the diketone can be substituted with various groups through enolate chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Enolate formation is often facilitated by strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Butylheptane-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Butylheptane-2,6-dione largely depends on its chemical reactivity. The compound can form enolates, which are nucleophilic and can participate in various reactions. These enolates can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in many of its applications in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylheptane-2,6-dione: Similar in structure but with a tert-butyl group instead of a butyl group.
2,6-Dimethyl-4-heptanone: Another diketone with different alkyl substituents.
Uniqueness
4-Butylheptane-2,6-dione is unique due to its specific alkyl substituents, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specialized organic molecules .
Eigenschaften
CAS-Nummer |
497173-00-9 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
4-butylheptane-2,6-dione |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-11(7-9(2)12)8-10(3)13/h11H,4-8H2,1-3H3 |
InChI-Schlüssel |
VDZOUDZDKTWRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(=O)C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
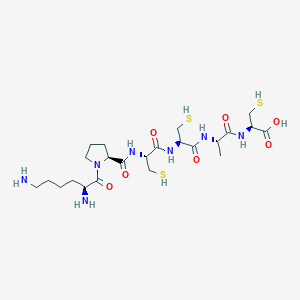
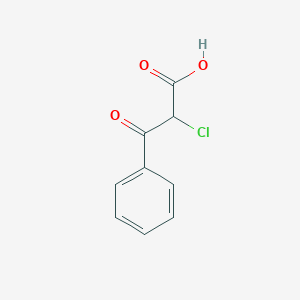
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
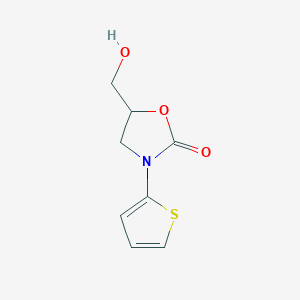
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)
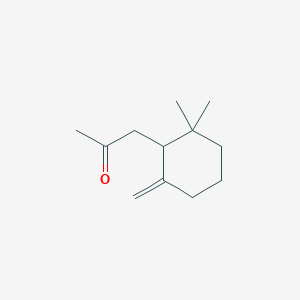
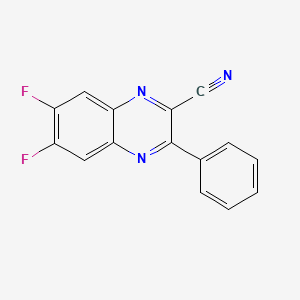
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)
